tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H25ClN2O3 and a molecular weight of 292.81 g/mol . This compound is known for its application in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with piperidine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Comparison: tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the piperidin-4-yloxy group, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10;/h10-11,14H,4-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDPQADJWQESJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126176-76-7 |
Source
|
Record name | tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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